![molecular formula C51H90N2O15Si B566208 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate CAS No. 93512-87-9](/img/structure/B566208.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used as an intermediate in the preparation of chemically modified spiramycins . The molecular formula of this compound is C51H90N2O15Si, and it has a molecular weight of 999.35 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate involves multiple steps, starting from the parent compound spiramycin. The key steps include the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups and the formation of the dioxabicyclo structure. The reaction conditions typically involve the use of solvents like chloroform and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity ranges from kilograms to metric tons, with cleanroom environments maintained at Class 100 to Class 100,000 levels.
化学反应分析
Types of Reactions
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
科学研究应用
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemically modified spiramycins.
Biology: In studies involving the mechanism of action of macrolide antibiotics.
Medicine: In the development of new antibiotic formulations.
Industry: In the large-scale production of spiramycin derivatives for pharmaceutical use
作用机制
The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is similar to that of spiramycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic .
相似化合物的比较
Similar Compounds
Spiramycin: The parent compound from which 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is derived.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A more advanced macrolide with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its chemically modified structure, which enhances its stability and potentially its efficacy.
属性
IUPAC Name |
[(2S,5S)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,5S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H90N2O15Si/c1-29-25-35-26-41(68-69(16,17)50(7,8)9)65-38(27-39(55)59-30(2)21-19-18-20-22-37(29)64-40-24-23-36(52(11)12)31(3)60-40)46(58-15)45(35)67-49-47(63-34(6)54)43(53(13)14)44(32(4)62-49)66-42-28-51(10,57)48(56)33(5)61-42/h18-20,22,29-33,35-38,40-49,56-57H,21,23-28H2,1-17H3/b19-18+,22-20+/t29-,30-,31?,32?,33?,35-,36+,37+,38-,40+,41?,42+,43?,44-,45+,46+,47?,48+,49+,51?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEOXEWZCLYMKP-CXBROEQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2CC(O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3C(C([C@@H](C(O3)C)O[C@H]4CC([C@H](C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H](C(O5)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H90N2O15Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

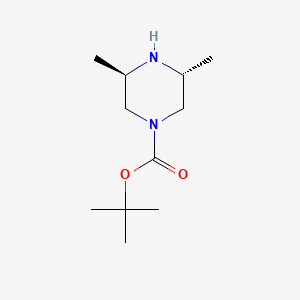
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
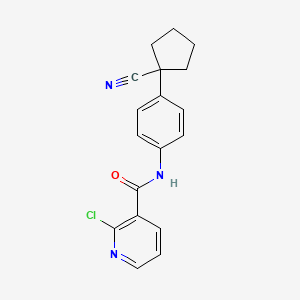
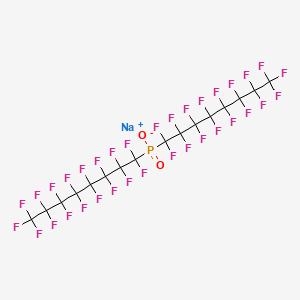
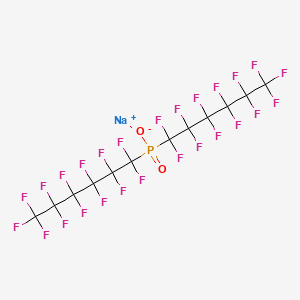
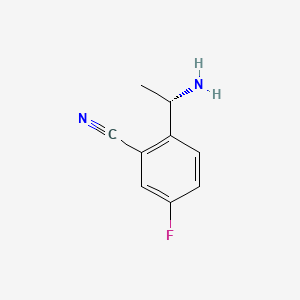
![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)
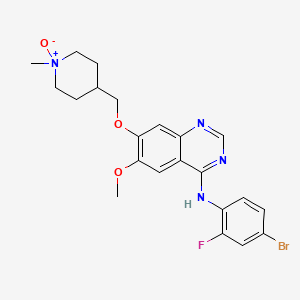
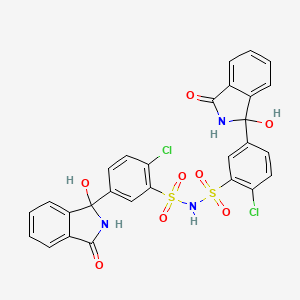
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
